{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Phenyl-3-azabicyclo[310]hexan-1-yl}methanol is a complex organic compound featuring a bicyclic structure with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group and the hydroxymethyl group can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which {5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group and hydroxymethyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure and are used in similar applications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These derivatives are synthesized via photochemical decomposition and have unique properties due to the presence of the CHF2 group.
Uniqueness
{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific combination of a phenyl group and a hydroxymethyl group on the bicyclic scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C12H15NO/c14-9-11-6-12(11,8-13-7-11)10-4-2-1-3-5-10/h1-5,13-14H,6-9H2 |
InChI Key |
TYWKFPRXXBDDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.